3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine
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Overview
Description
3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a compound that belongs to the family of carbazole derivatives. It is known for its unique structural properties, which include a biphenyl core linked to a carbazole moiety. This compound is widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative.
Introduction of the Carbazole Moiety: The carbazole unit is introduced via a Buchwald-Hartwig amination reaction, where the biphenyl core is reacted with carbazole in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods
In industrial settings, the production of 3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or carbazole units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted biphenyl and carbazole compounds .
Scientific Research Applications
3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine involves its ability to form exciplexes with electron acceptors. This process is crucial in OLED and TADF applications, where the compound facilitates efficient energy transfer and emission. The molecular targets include the electron acceptors in the device, and the pathways involved are related to the formation and decay of excited states .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: An isomer with a different linkage that affects its electronic properties.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl: Another isomer with a meta-linkage that limits conjugation to the central biphenyl, resulting in higher triplet energy.
3,3’-Di(9H-carbazol-9-yl)-5-cyano-1,1’-biphenyl: A derivative with a cyano group that enhances electron transport properties.
Uniqueness
3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-amine is unique due to its specific structural arrangement, which provides a balance between electron-rich and electron-deficient regions. This balance is crucial for its performance in OLED and TADF applications, making it a versatile and valuable compound in organic electronics .
Properties
Molecular Formula |
C24H18N2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(3-carbazol-9-ylphenyl)aniline |
InChI |
InChI=1S/C24H18N2/c25-19-14-12-17(13-15-19)18-6-5-7-20(16-18)26-23-10-3-1-8-21(23)22-9-2-4-11-24(22)26/h1-16H,25H2 |
InChI Key |
ULOTTYPEMHNXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)N |
Origin of Product |
United States |
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